Cas no 66549-06-2 (3-chloro-6-(2-fluorophenyl)pyridazine)

3-Chloro-6-(2-fluorophenyl)pyridazine is a fluorinated pyridazine derivative with significant potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and fluoro substituents enhances its reactivity, making it suitable for further functionalization via cross-coupling, nucleophilic substitution, or other selective transformations. Its rigid aromatic structure contributes to stability while allowing precise modifications for target applications. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and electronic properties. High purity and well-defined structural characteristics ensure reproducibility in research and industrial processes.
3-chloro-6-(2-fluorophenyl)pyridazine structure
66549-06-2 structure
Product Name:3-chloro-6-(2-fluorophenyl)pyridazine
CAS No:66549-06-2
MF:C10H6ClFN2
MW:208.61944437027
MDL:MFCD12143149
CID:1115642
PubChem ID:12449555
Update Time:2025-11-02

3-chloro-6-(2-fluorophenyl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-6-(2-fluorophenyl)-Pyridazine
    • 3-chloro-6-(2-fluorophenyl)pyridazine
    • DTXSID30498759
    • F1967-0392
    • 3-chloro-6-(o-fluorophenyl)pyridazine
    • 66549-06-2
    • CS-0454715
    • BS-3551
    • SCHEMBL4023321
    • AKOS005207985
    • VSJCZKWUVAOYPD-UHFFFAOYSA-N
    • MFCD12143149
    • EN300-236485
    • 3-chloro-6-(o-fluorophenyl)-pyridazine
    • STL477068
    • DB-379004
    • MDL: MFCD12143149
    • Inchi: 1S/C10H6ClFN2/c11-10-6-5-9(13-14-10)7-3-1-2-4-8(7)12/h1-6H
    • InChI Key: VSJCZKWUVAOYPD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C=CC=CC=2F)N=N1

Computed Properties

  • Exact Mass: 208.0203541g/mol
  • Monoisotopic Mass: 208.0203541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 25.8Ų

3-chloro-6-(2-fluorophenyl)pyridazine Pricemore >>

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3-chloro-6-(2-fluorophenyl)pyridazine Suppliers

Amadis Chemical Company Limited
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(CAS:66549-06-2)3-chloro-6-(2-fluorophenyl)pyridazine
Order Number:A1089388
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:58
Price ($):393.0
Email:sales@amadischem.com

Additional information on 3-chloro-6-(2-fluorophenyl)pyridazine

3-Chloro-6-(2-fluorophenyl)pyridazine (CAS No. 66549-06-2): A Versatile Heterocyclic Compound for Modern Applications

3-Chloro-6-(2-fluorophenyl)pyridazine (CAS No. 66549-06-2) is a fluorinated pyridazine derivative that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic compound features a unique molecular structure combining a pyridazine core with both chloro and fluorophenyl substituents, making it particularly valuable for designing bioactive molecules and functional materials.

The compound's molecular formula C10H6ClFN2 and molecular weight of 208.62 g/mol position it as an important building block in medicinal chemistry. Recent studies highlight its potential as a kinase inhibitor scaffold, with researchers exploring modifications to enhance selectivity against various disease targets. The presence of both halogen atoms (chlorine and fluorine) contributes to its interesting electronic properties and metabolic stability, factors crucial for drug development.

In pharmaceutical applications, 3-chloro-6-(2-fluorophenyl)pyridazine derivatives are being investigated for their potential in treating neurological disorders and inflammatory conditions. The compound's ability to interact with multiple biological targets while maintaining favorable pharmacokinetic properties makes it particularly valuable in the era of polypharmacology and multi-target drug design - key trends in modern drug discovery.

Beyond medicinal chemistry, this compound shows promise in materials science applications. Its π-conjugated system and electron-withdrawing groups make it a candidate for developing organic semiconductors and light-emitting materials. Researchers are exploring its incorporation into OLED materials and organic photovoltaic devices, capitalizing on the growing demand for more efficient energy solutions.

The synthesis of 3-chloro-6-(2-fluorophenyl)pyridazine typically involves palladium-catalyzed cross-coupling reactions, with recent advances focusing on more sustainable protocols. Green chemistry approaches utilizing microwave-assisted synthesis and flow chemistry techniques have shown improved yields and reduced environmental impact - addressing current industry priorities for sustainable manufacturing.

Analytical characterization of this compound employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The crystalline structure reveals interesting intermolecular interactions that influence its physical properties and potential cocrystal formation - a hot topic in pharmaceutical formulation science.

Market demand for fluorinated pyridazine derivatives like 66549-06-2 has grown steadily, driven by increased research into targeted therapies and specialty materials. Suppliers now offer this compound with various purity grades (98-99.5%) to meet diverse research needs, with current pricing reflecting its status as a valuable research chemical.

Safety considerations for handling 3-chloro-6-(2-fluorophenyl)pyridazine follow standard laboratory protocols for halogenated compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended. Storage typically requires protection from light and moisture to maintain stability.

Future research directions for this compound include exploring its potential in proteolysis targeting chimeras (PROTACs) and other emerging therapeutic modalities. Its structural features make it particularly suitable for developing E3 ligase binders in targeted protein degradation strategies - one of the most exciting areas in current drug discovery.

For researchers seeking alternatives or related compounds, structural analogs worth investigating include various halogenated pyridazines and biaryl pyridazine derivatives. These share similar electronic properties while offering different steric and metabolic profiles, allowing for structure-activity relationship studies.

In conclusion, 3-chloro-6-(2-fluorophenyl)pyridazine (CAS 66549-06-2) represents a versatile scaffold with applications spanning drug discovery, materials science, and chemical biology. Its unique combination of structural features continues to inspire innovative research across multiple disciplines, making it a compound of enduring interest in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66549-06-2)3-chloro-6-(2-fluorophenyl)pyridazine
A1089388
Purity:99%
Quantity:1g
Price ($):393.0
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